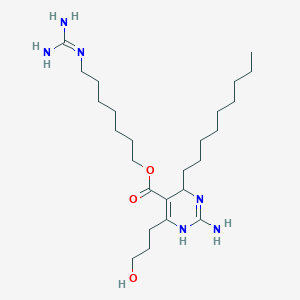![molecular formula C8H7ClN2O2 B116096 Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 145335-90-6](/img/structure/B116096.png)
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has an empirical formula of C8H7ClN2O2 and a molecular weight of 198.61 .
Synthesis Analysis
Imidazo[1,2-a]pyridines are synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is represented by the SMILES stringCl.OC(=O)c1cccn2ccnc12 . Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be directly functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This direct functionalization is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a solid at room temperature . Its melting point ranges from 298°C to 300.1°C .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium avium strains. For instance, compound ND-10885 demonstrated considerable efficacy in reducing bacterial burden in the lung, spleen, and liver in a mouse model of M. avium infection, indicating that these compounds could serve as a new class of antibiotics against M. avium and potentially be an effective addition to combined treatment regimens (Moraski et al., 2016).
Cancer Research
Imidazo[1,2-a]pyridines have also been explored for their potential in cancer research. Specific derivatives have been studied for their binding and antagonistic activity towards certain receptors, which could be crucial in developing targeted cancer therapies. The modification of these compounds, such as introducing a methyl substituent, has resulted in improved affinity for the target receptors, indicating the potential for designing more effective cancer therapeutics (Kishino et al., 2009).
Cardiovascular Applications
Compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated potential cardiovascular benefits. For example, certain derivatives have shown to positively affect cardiac contractility and vascular resistance in animal models, suggesting their potential use in treating heart failure or other cardiovascular conditions (Ohhara et al., 1989).
Neuropharmacology
Research into imidazo[1,2-a]pyridine derivatives has also extended to neuropharmacology, where compounds have been evaluated for their anxiolytic and sedative effects. Certain derivatives have shown promising results in reducing anxiety-like behaviors in animal models without significantly affecting motor coordination, indicating their potential as safer anxiolytic agents (López‐Martínez et al., 2010).
Tuberculosis Treatment
Further research has identified imidazo[1,2-a]pyridine derivatives with potent bactericidal activity against M. tuberculosis in a mouse infection model. These findings underscore the potential of these compounds in developing new treatments for tuberculosis, particularly in light of the increasing prevalence of drug-resistant strains (Cheng et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZBGADESKIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471036 | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
CAS RN |
145335-90-6 | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145335-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)



![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)




![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
